[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with benzoyloxy groups, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-4-hydroxytetrahydrofuran-2-yl]methyl benzoate
- [(2R,3S,5R)-3-(benzoyloxy)-5-(6-mercapto-5-methyl-2,4-dioxotetrahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate
Uniqueness
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups.
Properties
Molecular Formula |
C26H22O7 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1 |
InChI Key |
BEODWWVAXXZRMB-ZVTBYLAHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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